molecular formula C12H19ClN2O3S B1602636 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride CAS No. 442124-65-4

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride

Cat. No.: B1602636
CAS No.: 442124-65-4
M. Wt: 306.81 g/mol
InChI Key: JBOAONOCEONKOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 1-[(4-Hydroxyphenyl)sulfonyl]piperidin-4-amine hydrochloride.

    Reduction: 1-[(4-Methoxyphenyl)sulfanyl]piperidin-4-amine hydrochloride.

    Substitution: N-alkylated derivatives of the original compound.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride is unique due to the presence of the sulfonyl group, which imparts specific chemical properties and reactivity. The methoxy group further enhances its solubility and interaction with biological targets.

Biological Activity

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride (CAS 442124-65-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H19ClN2O3S
  • Molecular Weight : 306.81 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Demonstrated moderate to strong activity against various bacterial strains.
  • Enzyme Inhibition : Notably inhibits acetylcholinesterase (AChE) and urease.
  • Anticancer Potential : Investigated for its role in cancer chemotherapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group enhances binding affinity to enzymes and receptors, modulating biochemical pathways. Studies have shown that it can inhibit enzyme activity, leading to therapeutic effects in conditions such as bacterial infections and cancer.

Antibacterial Activity

In a study evaluating the antibacterial properties of various piperidine derivatives, this compound was found to exhibit significant inhibitory effects against Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Salmonella typhi15
Bacillus subtilis10
Escherichia coli25
Staphylococcus aureus20

These results indicate its potential as an antibacterial agent in clinical applications .

Enzyme Inhibition Studies

The compound has shown promising results as an acetylcholinesterase inhibitor. A recent study reported IC50 values for selected derivatives, including:

CompoundIC50 (µM)
This compound2.14 ± 0.003
Reference (Thiourea)21.25 ± 0.15

This indicates that the compound is significantly more potent than the reference standard .

Anticancer Research

Research into the anticancer properties of this compound has revealed its potential to induce apoptosis in cancer cell lines. The mechanism involves modulation of apoptotic pathways through inhibition of specific signaling molecules, which has been observed in vitro with notable efficacy against breast cancer cell lines .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.ClH/c1-17-11-2-4-12(5-3-11)18(15,16)14-8-6-10(13)7-9-14;/h2-5,10H,6-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOAONOCEONKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589621
Record name 1-(4-Methoxybenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442124-65-4
Record name 1-(4-Methoxybenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxybenzenesulfonyl)piperidin-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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